6-Methyl-2-phenylquinoxaline
Description
Significance of Quinoxaline (B1680401) Derivatives in Heterocyclic Chemistry
Quinoxaline derivatives represent a crucial class of nitrogen-containing heterocyclic compounds. scispace.comsphinxsai.com Their significance stems from their wide-ranging presence in pharmacologically active substances and functional materials. sphinxsai.comrsc.org Many quinoxaline-based compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. sphinxsai.compharmacophorejournal.comontosight.ai For instance, the quinoxaline moiety is found in antibiotics like echinomycin (B1671085) and levomycin, which are noted for their ability to inhibit the growth of Gram-positive bacteria and activity against certain tumors. sphinxsai.comsapub.org
Beyond their pharmaceutical value, these derivatives are integral to materials science, where they are utilized in the development of dyes, organic semiconductors, and efficient electroluminescent materials for devices such as organic light-emitting diodes (OLEDs). sphinxsai.comontosight.aisymbiosisonlinepublishing.com The structural versatility of the quinoxaline nucleus allows for the synthesis of a vast number of new compounds, making it a privileged scaffold in medicinal chemistry and materials research. scispace.com
Research Rationale for Investigating 6-Methyl-2-phenylquinoxaline
The investigation into specific derivatives like this compound is driven by the principle that substituent modifications on the core quinoxaline ring can lead to compounds with enhanced or novel properties. The introduction of a methyl group at the 6-position and a phenyl group at the 2-position of the quinoxaline structure creates a molecule with distinct electronic and steric characteristics.
Scholarly interest in this compound is founded on several key areas of potential application:
Medicinal Chemistry: As part of the broader family of quinoxalines, this compound is a candidate for screening for various biological activities, including potential antimicrobial and anticancer effects. ontosight.ai The synthesis of libraries of such derivatives is a common strategy in the search for new therapeutic agents. sphinxsai.com
Materials Science: Quinoxaline derivatives are known for their n-type semiconducting and fluorescence properties, which are valuable for optoelectronic devices. ontosight.aisymbiosisonlinepublishing.com Research into compounds like this compound explores how specific substitutions influence these photophysical properties, aiming to develop more efficient materials for OLEDs and other technologies. symbiosisonlinepublishing.com
Synthetic Methodology: The creation of this compound serves as a model reaction for developing new, efficient, and environmentally benign synthetic protocols. Researchers have explored various catalytic systems and reaction conditions for its synthesis, contributing to the advancement of organic chemistry. rsc.orgheteroletters.orgasianpubs.org
Scope and Objectives of Scholarly Inquiry on this compound
The primary objectives of scientific research on this compound are centered on its synthesis, structural characterization, and the evaluation of its properties.
Synthesis: A major focus of research has been the development of efficient methods for its preparation. The most common approach involves the condensation of 4-methyl-o-phenylenediamine with a phenyl-α-dicarbonyl compound like phenylglyoxal (B86788) or its precursor. rsc.orgsymbiosisonlinepublishing.com Studies have reported various catalytic systems to improve reaction yields and conditions, including the use of o-iodoxybenzoic acid (IBX) and different solvents. wikipedia.orgheteroletters.org
Structural Characterization: A crucial objective is the unambiguous confirmation of the compound's structure. This is achieved through a combination of modern spectroscopic techniques. Detailed analyses using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and sometimes Infrared (IR) and UV-Visible spectroscopy are routinely performed to verify the molecular structure and purity of the synthesized compound. symbiosisonlinepublishing.comheteroletters.orgasianpubs.org
Investigation of Properties: Research aims to uncover the potential applications of this compound by studying its chemical and physical properties. This includes investigating its photoluminescence behavior for potential use in materials science and screening for biological activity as part of drug discovery programs. ontosight.aisymbiosisonlinepublishing.com
Detailed Research Findings
Synthesis and Characterization
The synthesis of this compound is typically achieved through the cyclocondensation reaction of 4-methyl-1,2-phenylenediamine with a suitable 1,2-dicarbonyl compound. One reported method involves the reaction with 2-bromoacetophenone (B140003) in the presence of an ionic liquid, chemicalbook.com while another employs an IBX-catalyzed reaction with 2-hydroxy-1-phenylethanone. heteroletters.org The resulting product is typically a white or off-white solid. heteroletters.orgasianpubs.org
Spectroscopic data is essential for the definitive identification of the compound. The following tables summarize reported findings from various studies.
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₅H₁₂N₂ | chemicalbook.com |
| Molecular Weight | 220.27 g/mol | chemicalbook.com |
| Appearance | White solid | heteroletters.orgasianpubs.org |
| Melting Point | 134-136 °C | heteroletters.orgasianpubs.org |
| Mass Spec (ESI-MS) | m/z 220 (M+H)⁺ | asianpubs.org |
Table 2: ¹H NMR Spectral Data for this compound Solvent: CDCl₃
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Source(s) |
|---|---|---|---|---|
| 9.24 | d, J = 7.3 Hz | 1H | Ar-H (Quinoxaline ring) | heteroletters.orgasianpubs.org |
| 8.18 | m | 2H | Ar-H (Phenyl ring) | heteroletters.orgasianpubs.org |
| 8.03-7.82 | m | 2H | Ar-H (Quinoxaline ring) | heteroletters.orgasianpubs.org |
| 7.61-7.42 | m | 4H | Ar-H (Phenyl/Quinoxaline) | heteroletters.orgasianpubs.org |
Table 3: ¹³C NMR Spectral Data for this compound Solvent: CDCl₃
| Chemical Shift (δ ppm) | Source(s) |
|---|---|
| 150.8 | asianpubs.org |
| 142.2 | asianpubs.org |
| 140.9 | asianpubs.org |
| 140.6 | asianpubs.org |
| 140.3 | asianpubs.org |
| 139.9 | asianpubs.org |
| 136.9 | asianpubs.org |
| 129.6 | asianpubs.org |
| 128.8 | asianpubs.org |
| 128.4 | asianpubs.org |
| 127.9 | asianpubs.org |
| 127.2 | asianpubs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2-phenylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-11-7-8-13-14(9-11)16-10-15(17-13)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQMFTVDIKDPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346567 | |
| Record name | 6-Methyl-2-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25187-18-2 | |
| Record name | 6-Methyl-2-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Elucidation and Structural Characterization of 6 Methyl 2 Phenylquinoxaline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 6-Methyl-2-phenylquinoxaline, both proton (¹H) and carbon-13 (¹³C) NMR studies provide definitive evidence for its structural integrity, while phosphorus-31 (³¹P) NMR is crucial for characterizing its phosphorus-containing derivatives.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides a clear map of the proton environments within the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), a sharp singlet appears for the methyl group (Ar-CH₃) protons. Aromatic protons from both the quinoxaline (B1680401) and phenyl rings resonate as a series of multiplets in the downfield region. asianpubs.org
One study reports a singlet for the methyl protons at 2.62 ppm. asianpubs.org The aromatic protons are observed as a complex multiplet between 7.42 and 7.61 ppm, with additional multiplets around 7.82-8.03 ppm and at 8.18 ppm. A distinct doublet at 9.24 ppm with a coupling constant (J) of 7.3 Hz is also reported, corresponding to one of the aromatic protons on the quinoxaline core. asianpubs.org These chemical shifts and coupling patterns are consistent with the assigned structure of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |
|---|---|---|---|---|
| 2.62 | Singlet | 3H | Ar-CH₃ | asianpubs.org |
| 7.42 - 7.61 | Multiplet | 4H | Ar-H | asianpubs.org |
| 7.82 - 8.03 | Multiplet | 2H | Ar-H | asianpubs.org |
| 8.18 | Multiplet | 2H | Ar-H | asianpubs.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the proton data, the ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms in the molecule. The methyl carbon (Ar-CH₃) gives a characteristic signal in the aliphatic region of the spectrum. The remaining signals are found in the aromatic region, corresponding to the carbons of the phenyl and substituted quinoxaline rings.
Research findings show the methyl carbon signal at approximately 20.1 ppm. asianpubs.org The aromatic region displays a series of peaks at 127.2, 127.9, 128.4, 128.8, 129.6, 136.9, 139.9, 140.3, 140.6, 140.9, 142.2, and 150.8 ppm. asianpubs.org This data corroborates the presence of the 15 unique carbon atoms expected for the molecular structure.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Reference |
|---|---|---|
| 20.1 | Ar-CH₃ | asianpubs.org |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis of Functional Groups
FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups include the aromatic C-H bonds, the C=N imine bond of the quinoxaline ring, and the C-N bond.
While a specific spectrum for this compound is not detailed in the provided sources, data from the analogous compound 6-methyl-2,3-diphenylquinoxaline (B3348229) offers insight into the expected vibrational frequencies. vixra.org The spectrum of this related compound shows a C-H stretching vibration around 3045.0 cm⁻¹, a characteristic C=N stretching frequency at 1566.5 cm⁻¹, a C-N stretching band near 1330.0 cm⁻¹, and a C-H bending vibration at 771.53 cm⁻¹. vixra.org These bands are indicative of the core quinoxaline structure and are anticipated to be present in the spectrum of this compound.
Table 3: Expected FT-IR Vibrational Frequencies for this compound (based on an analogue)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| ~3045.0 | Stretching | Aromatic C-H | vixra.org |
| ~1566.5 | Stretching | Imine (C=N) | vixra.org |
| ~1330.0 | Stretching | Amine (C-N) | vixra.org |
Electronic Absorption and Emission Spectroscopy: UV-Visible and Photoluminescence Studies
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of the related compound 6-methyl-2,3-diphenylquinoxaline shows two primary absorption bands. vixra.orgsymbiosisonlinepublishing.com A band observed at 248.50 nm is attributed to a π-π* transition, characteristic of the conjugated aromatic system. vixra.orgsymbiosisonlinepublishing.com A second band at a longer wavelength, 347.50 nm, is assigned to an n-π* transition involving the non-bonding electrons on the nitrogen atoms of the quinoxaline ring. vixra.orgsymbiosisonlinepublishing.com
Photoluminescence studies investigate the light-emitting properties of molecules. While data for this compound is not directly available, research on its derivatives provides valuable insights. A vinyl benzaldehyde-capped derivative of 6-methyl-2,3-diphenylquinoxaline is reported to exhibit green photoluminescence with an emission maximum at a wavelength of 454 nm. symbiosisonlinepublishing.comsymbiosisonlinepublishing.com This demonstrates the potential of the quinoxaline core to serve as a building block for fluorescent materials.
Mass Spectrometry for Molecular Structure and Fragmentation Pattern Identification
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Using electrospray ionization (ESI), the mass spectrum of this compound shows a protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 220. asianpubs.orgacgpubs.org High-resolution mass spectrometry (HRMS) provides a more precise mass, with a calculated value of 220.1082 for the [M+H]⁺ ion of C₁₅H₁₂N₂, which closely matches the experimentally observed value of 220.1085. asianpubs.org This data unequivocally confirms the molecular formula of the compound.
The fragmentation pattern in mass spectrometry provides clues about the molecule's structure. For aromatic heterocyclic compounds like this compound, the molecular ion peak is typically strong and stable due to the aromaticity. Expected fragmentation pathways would involve the loss of stable neutral molecules or radicals. This could include the cleavage of the methyl group (a loss of 15 amu) or fragmentation involving the phenyl substituent.
Table 4: Mass Spectrometry Data for this compound
| Ion Type | Technique | Calculated m/z | Observed m/z | Reference |
|---|---|---|---|---|
| [M+H]⁺ | ESI-MS | - | 220 | asianpubs.orgacgpubs.org |
Computational and Theoretical Investigations of 6 Methyl 2 Phenylquinoxaline
Density Functional Theory (DFT) for Molecular and Electronic Structure Analysis
DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G(d,p), are instrumental in exploring the multifaceted nature of 6-Methyl-2-phenylquinoxaline. jacsdirectory.comresearchgate.net These computational methods allow for the optimization of the molecule's geometry and provide a deep understanding of its electronic behavior. jacsdirectory.comresearchgate.net
Geometry Optimization and Detailed Analysis of Bond Lengths and Bond Angles
The geometry of this compound has been optimized using DFT methods to determine its most stable conformation. researchgate.net This process involves calculating the molecule's energy at various atomic arrangements to find the one with the minimum energy. The optimized structure reveals a non-polar nature, which is attributed to the presence of aromatic rings. researchgate.net
The structural parameters, including bond lengths and bond angles, have been computed and are crucial for understanding the molecule's spatial arrangement. jacsdirectory.comresearchgate.net For a related compound, 2-phenylquinoxaline (B188063), DFT calculations have provided specific bond lengths such as C1-C4 at 1.4336 Å and C14-C15 at 1.4037 Å. researchgate.net The bond angles, for instance, C4-C1-C6 at 120.5976° and C14-C15-C17 at 120.8668°, are also determined through these computational studies. researchgate.net While specific data for this compound is not detailed in the provided results, the methodology applied to similar quinoxaline (B1680401) derivatives is directly applicable. researchgate.netresearchgate.net
Table 1: Representative Calculated Bond Lengths and Bond Angles for a Phenylquinoxaline Derivative
| Parameter | Value (Å or °) |
| Bond Lengths | |
| C1-C4 | 1.4336 |
| C1-H6 | 1.0846 |
| C14-C15 | 1.4037 |
| C19-H23 | 1.0841 |
| Bond Angles | |
| C4-C1-C6 | 120.5976 |
| C4-C1-C25 | 123.415 |
| C14-C15-C17 | 120.8668 |
Note: Data is for the related compound 2-phenylquinoxaline as a reference for the type of parameters calculated. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the chemical reactivity of this compound. researchgate.net The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). researchgate.netscholarsresearchlibrary.com
The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. pcbiochemres.comuctm.edu A smaller energy gap suggests higher reactivity and lower kinetic stability. uctm.eduijarset.com For a similar compound, 6,7-Difluoro-2,3-diphenylquinoxaline, the HOMO energy was found to be -5.62 eV and the LUMO energy was -2.95 eV, resulting in an energy gap of 2.67 eV. pcbiochemres.com This small energy gap points to high reactivity. pcbiochemres.com The HOMO density in such compounds is often located on the diphenyl moiety, facilitating electron donation, while the LUMO density is concentrated on the quinoxaline core, enhancing electron acceptance. pcbiochemres.com
Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Quinoxaline Derivative
| Parameter | Energy (eV) |
| EHOMO | -5.62 |
| ELUMO | -2.95 |
| ΔE (Energy Gap) | 2.67 |
Note: Data is for the related compound 6,7-Difluoro-2,3-diphenylquinoxaline. pcbiochemres.com
Molecular Electrostatic Surface Potential (MESP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Surface Potential (MESP) mapping is a visual tool used to identify the electrophilic and nucleophilic sites on a molecule. researchgate.net The MESP plot uses a color scale to represent different regions of electrostatic potential. jacsdirectory.commaterialsciencejournal.org Red and yellow areas indicate high electron density and are associated with nucleophilic sites, which are prone to electrophilic attack. jacsdirectory.commaterialsciencejournal.org Conversely, blue regions signify low electron density and correspond to electrophilic sites, which are susceptible to nucleophilic attack. jacsdirectory.commaterialsciencejournal.org Green surfaces denote areas of zero potential. jacsdirectory.commaterialsciencejournal.org
In related dihydropyrimidine (B8664642) derivatives, the benzene (B151609) ring is often identified as a region highly reactive towards electrophiles. jacsdirectory.com For quinoxaline derivatives, the nitrogen atoms are typically the most nucleophilic sites, indicating a strong tendency to donate electrons. pcbiochemres.com
Determination of Global Reactivity Descriptors (e.g., Electronegativity, Absolute Hardness, Global Softness, Global Electrophilicity Index)
Global reactivity descriptors provide quantitative measures of a molecule's reactivity and stability. scholarsresearchlibrary.com These descriptors are calculated from the HOMO and LUMO energies based on Koopmans' theorem. pcbiochemres.comnih.gov
Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons. ijarset.com
Absolute Hardness (η) : Indicates the resistance to charge transfer. scholarsresearchlibrary.comijarset.com Molecules with low hardness are more reactive. ijarset.com
Global Softness (σ) : The reciprocal of global hardness, it describes the capacity of a molecule to accept electrons. scholarsresearchlibrary.com
Global Electrophilicity Index (ω) : Quantifies the electrophilic power of a molecule. ijarset.com
For a related compound, 6,7-Difluoro-2,3-diphenylquinoxaline, the calculated global hardness was 1.34 eV and the softness was 0.75 eV. pcbiochemres.com In another study on tetrathiafulvalene (B1198394) derivatives, a compound with a higher electronegativity value was identified as a better electron acceptor, and a higher electrophilicity index indicated a stronger electrophile. ijarset.com
Table 3: Calculated Global Reactivity Descriptors for a Related Quinoxaline Derivative
| Descriptor | Formula |
| Ionization Potential (I) | I = -EHOMO |
| Electron Affinity (A) | A = -ELUMO |
| Electronegativity (χ) | χ = (I + A) / 2 |
| Absolute Hardness (η) | η = (I - A) / 2 |
| Global Softness (σ) | σ = 1 / η |
| Global Electrophilicity Index (ω) | ω = χ² / (2η) |
Note: Formulas are based on general DFT principles. scholarsresearchlibrary.compcbiochemres.comijarset.com
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation and UV-Visible Spectral Prediction
Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic excitation energies and to predict the UV-Visible absorption spectra of molecules. materialsciencejournal.orgq-chem.com This method calculates the absorption wavelengths (λmax) and oscillator strengths (f) corresponding to electronic transitions between molecular orbitals, primarily from the HOMO to the LUMO. researchgate.netmaterialsciencejournal.org
For a similar compound, ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, TD-DFT calculations predicted an absorption maximum at 283.51 nm, which corresponds to the HOMO → LUMO transition. materialsciencejournal.org In another study on a pyran derivative, the absorption maxima were calculated in both the gas phase (357.70 nm) and in a DMSO solvent (343.94 nm), showing a blue shift in the solvent. materialsciencejournal.org These theoretical predictions can be compared with experimental UV-Visible spectra to validate the computational model. materialsciencejournal.org
Table 4: Predicted UV-Visible Spectral Data for a Related Compound
| Excited State | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| 1 | 283.51 | 4.3732 | 0.62706 | HOMO -> LUMO |
| 2 | 269.94 | 4.5930 | 0.62706 | HOMO-1 -> LUMO |
Note: Data is for the related compound ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. materialsciencejournal.org
Mulliken Atomic Charge Distribution Analysis
Mulliken atomic charge distribution analysis provides insight into the charge distribution across the atoms within a molecule, which plays a crucial role in understanding its chemical behavior. jacsdirectory.comuniv-mosta.dz The analysis is dependent on the electron density and is a fundamental aspect of quantum mechanical calculations. jacsdirectory.com
In studies of related heterocyclic compounds, Mulliken charge analysis has revealed that hydrogen atoms typically carry a net positive charge. jacsdirectory.commaterialsciencejournal.org For instance, in a dihydropyrimidine derivative, hydrogen atoms attached to nitrogen were found to be highly electropositive. materialsciencejournal.org The analysis also identifies the net charges on carbon, nitrogen, and oxygen atoms, highlighting which atoms are more electronegative or electropositive. materialsciencejournal.orguniv-mosta.dz For example, in one study, an oxygen atom was found to have a more negative charge density compared to other atoms in the molecule. jacsdirectory.com This information is valuable for understanding intermolecular interactions and reactivity. jacsdirectory.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior and intermolecular interactions of quinoxaline derivatives at the atomic level. These simulations model the movement of atoms over time, providing insights into how molecules like this compound interact with their environment, such as a metal surface in corrosion studies or a biological receptor.
In a typical MD simulation study of a quinoxaline derivative, the system is set up to mimic experimental conditions. For instance, to study corrosion inhibition, the simulation box would contain the inhibitor molecule, water molecules, and a representation of a metal surface, such as an iron (Fe) slab. researchgate.net The interactions between atoms are governed by a force field, like the COMPASS II force field, and the system's temperature is controlled using a thermostat, such as the Berendsen thermostat. researchgate.net
The primary outputs of MD simulations are the trajectories of all atoms in the system. Analysis of these trajectories reveals crucial information about intermolecular interactions. A key parameter calculated is the adsorption energy (Eads), which quantifies the strength of the interaction between the inhibitor molecule and the surface. researchgate.net Strong, negative adsorption energies indicate a stable and favorable adsorption process. For example, MD simulations of 6,7-Difluoro-2,3-diphenylquinoxaline on an Fe(110) surface revealed a strong chemisorption with an adsorption energy of -157.10 kcal/mol, indicating a robust and stable protective layer. pcbiochemres.compcbiochemres.com
Furthermore, MD simulations provide a visual and quantitative description of the inhibitor's orientation on a surface. It has been observed that quinoxaline derivatives often adsorb in a nearly parallel orientation to the metal surface, maximizing the contact area and protective effect. pcbiochemres.compcbiochemres.com The Radial Distribution Function (RDF) is another tool used to analyze the simulation results, helping to identify which atoms of the inhibitor are interacting most closely with the surface atoms. researchgate.net These simulations have shown that interactions often occur through the heteroatoms (nitrogen) and the π-electrons of the aromatic rings of the quinoxaline core. researchgate.net
| Parameter | Description | Typical Finding for Quinoxaline Derivatives | Reference |
|---|---|---|---|
| Adsorption Energy (Eads) | The energy released when an inhibitor molecule adsorbs onto the surface. A more negative value indicates stronger adsorption. | Strongly negative values, e.g., -157.10 kcal/mol for a fluorinated diphenyl-quinoxaline, indicating chemisorption. | pcbiochemres.compcbiochemres.com |
| Binding Orientation | The spatial arrangement of the inhibitor molecule relative to the surface. | Often aligns in a flat, nearly parallel orientation to the metal surface to maximize contact. | pcbiochemres.compcbiochemres.com |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Reveals that interactions are often mediated by heteroatoms (N) and the aromatic system. Bonds to the surface are typically less than 3.5 Å. | researchgate.net |
Correlation of Quantum Chemical Parameters with Experimental Observations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules like this compound and correlating them with experimental findings. scholarsresearchlibrary.com By employing basis sets such as B3LYP/6-31G(d,p), researchers can calculate a suite of molecular descriptors that govern the reactivity of the compound. scholarsresearchlibrary.comscholarsresearchlibrary.com
Key parameters derived from these calculations include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). scholarsresearchlibrary.com The EHOMO is associated with the molecule's ability to donate electrons; a higher EHOMO value suggests a greater tendency for electron donation. scholarsresearchlibrary.com Conversely, ELUMO relates to the ability to accept electrons, with lower values indicating a greater affinity for electrons. researchgate.net The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap implies higher reactivity. scholarsresearchlibrary.com
These theoretical parameters have been successfully correlated with experimental data, such as the corrosion inhibition efficiency of quinoxaline derivatives. scholarsresearchlibrary.com For instance, studies on compounds like 3-methyl-2-phenyl quinoxaline (MPQ) have shown that high EHOMO values and low ΔE values correlate well with increased inhibition efficiency. scholarsresearchlibrary.com This is because efficient corrosion inhibitors often act by donating electrons to the vacant d-orbitals of the metal, and a high EHOMO facilitates this process. scholarsresearchlibrary.com
Other calculated descriptors include the dipole moment (μ), ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), and softness (S). scholarsresearchlibrary.comresearchgate.net While some parameters like the dipole moment may not show a clear correlation with inhibition efficiency in all cases, others provide significant insight. scholarsresearchlibrary.com For example, a low ionization energy is indicative of high reactivity and, consequently, high inhibition efficiency. scholarsresearchlibrary.com The fraction of electrons transferred (ΔN) between the inhibitor and a metal surface can also be calculated to quantify the electron donation process. scholarsresearchlibrary.com
| Parameter | Symbol | Significance | Example Finding for Analogs | Reference |
|---|---|---|---|---|
| Energy of HOMO | EHOMO | Electron donating ability. Higher value indicates higher donating tendency. | Higher EHOMO values correlate with better corrosion inhibition. | scholarsresearchlibrary.com |
| Energy of LUMO | ELUMO | Electron accepting ability. Lower value indicates higher accepting tendency. | The LUMO is often located on the quinoxaline ring system. | researchgate.netresearchgate.net |
| Energy Gap | ΔE | Reactivity and stability. Smaller gap indicates higher reactivity. | Lower ΔE values are associated with higher inhibition efficiency. | scholarsresearchlibrary.com |
| Ionization Potential | I | Energy required to remove an electron. Low value indicates high reactivity. | Low ionization energy (e.g., 5.575 eV for an effective inhibitor) indicates high efficiency. | scholarsresearchlibrary.com |
| Electronegativity | χ | The power of an atom to attract electrons to itself. | Used to calculate the fraction of electrons transferred. | scholarsresearchlibrary.comresearchgate.net |
| Global Hardness | η | Resistance to change in electron distribution. | Important for measuring molecular stability and reactivity. | scholarsresearchlibrary.com |
Computational Approaches in Structure-Activity Relationship (SAR) Prediction and Refinement
Computational methods are vital for establishing Structure-Activity Relationships (SAR), which link a molecule's chemical structure to its biological activity. For this compound and its derivatives, these approaches guide the design of new compounds with enhanced potency and selectivity for specific targets, such as β-amyloid plaques in Alzheimer's disease or various cancer cell lines. nih.govmdpi.com
A cornerstone of computational SAR is the systematic modification of a lead compound's structure and the prediction of how these changes will affect its activity. For quinoxaline derivatives, this often involves altering substituents on both the quinoxaline core and the phenyl ring. mdpi.com For example, in the development of PET imaging agents for β-amyloid plaques, various 2-phenylquinoxaline (PQ) derivatives were synthesized and evaluated. nih.gov In vitro binding assays showed that the affinity for Aβ aggregates varied significantly with Ki values ranging from 0.895 to 1180 nM. nih.gov This experimental data provides a basis for building predictive computational models.
Quantitative Structure-Activity Relationship (QSAR) models are a key computational tool in this process. A QSAR model is a mathematical equation that correlates physicochemical or structural descriptors of a set of molecules with their biological activity. researchgate.net For a series of quinoxaline derivatives active against Leishmania amazonensis, a QSAR model was developed that successfully predicted the anti-leishmanial activity (pIC50) based on the HOMO energy and the polar surface area (PSA). researchgate.net Such models allow for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and testing.
Molecular docking is another widely used technique to refine SAR understanding. tandfonline.com This method predicts the preferred binding mode of a ligand within the active site of a target protein. tandfonline.com By analyzing the docking poses and interaction energies, researchers can rationalize why certain structural features lead to higher activity. For instance, SAR studies on anticancer quinoxalines have shown that the nature and position of substituents are critical. Electron-withdrawing groups like chlorine can enhance activity more than electron-releasing groups like a methyl group in certain contexts. mdpi.com In other cases, electron-releasing groups like methoxy (B1213986) (OCH3) are found to be essential for activity. mdpi.com These findings can be rationalized by docking studies that show how these groups form specific hydrogen bonds or hydrophobic interactions within the target's binding pocket.
| Application | Structural Moiety/Modification | Effect on Activity | Reference |
|---|---|---|---|
| Anticancer (Melanoma) | Unsubstituted aromatic rings | Higher activity compared to substituted rings. | mdpi.com |
| Anticancer (Melanoma) | Electron-withdrawing group (Cl) vs. electron-releasing group (CH3) | The chloro group produces higher activity. | mdpi.com |
| Anticancer (HeLa, SMMC-7721) | Electron-releasing group (OCH3) vs. electron-withdrawing group (F) | The methoxy group is essential for activity; fluorine decreases activity. | mdpi.com |
| PET Imaging (Aβ plaques) | Position of fluoroethoxy group on the quinoxaline scaffold | Significantly affects binding affinity to Aβ aggregates. | nih.gov |
| Antimalarial | 7-methyl or 7-methoxy substitution on the quinoxaline ring | Considered interesting compounds with low IC50 values. | lshtm.ac.uk |
Pharmacological and Biological Activities of 6 Methyl 2 Phenylquinoxaline and Its Derivatives
Anticancer and Antitumor Efficacy Studies
The quest for novel chemotherapeutic agents has led to the investigation of numerous quinoxaline (B1680401) derivatives for their anticancer potential. researchgate.net These compounds have demonstrated efficacy against various cancer cell lines through diverse mechanisms of action. nih.gov
Derivatives of 6-methyl-2-phenylquinoxaline have shown significant cytotoxic effects against several human cancer cell lines. For instance, the derivative 4,4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) (MDBD) exhibited enhanced anticancer activity against human liver cancer (HepG2) cell lines at a concentration of 125µg/mL. researchgate.net
Other related quinoxaline derivatives have also been extensively studied. A series of N-alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides and related compounds were tested against HCT-116 (colon) and MCF-7 (breast) cancer cell lines. nih.govacs.org Out of 25 derivatives, ten compounds showed inhibitory activity on HCT-116 cells with IC₅₀ values ranging from 1.9 to 7.52 µg/mL, and seventeen compounds were active against MCF-7 cells with IC₅₀ values from 2.3 to 6.62 µg/mL. nih.govacs.org In another study, newly synthesized 2-oxo-3-phenylquinoxaline derivatives were evaluated against HCT-116 cells, with two compounds showing significant reduction in cell viability, posting IC₅₀ values of 28.85 ± 3.26 μg/mL and 26.75 ± 3.50 μg/mL. rsc.org
Furthermore, certain quinoxaline derivatives have demonstrated potent activity against MCF-7 breast cancer cells. ekb.eg A study highlighted two compounds, a 2-(5-bromo-2-acetoxy phenyl) quinoxaline derivative and a 1,2,3,4-tetrahydrobenzo[g]quinoxaline-2-one derivative, as having promising anticancer effects. ekb.eg
| Compound Derivative | Cell Line | Activity (IC₅₀ µg/mL) | Reference |
|---|---|---|---|
| 4,4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) (MDBD) | HepG2 | Active at 125 µg/mL | researchgate.net |
| N-Alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides | HCT-116 | 1.9 - 7.52 | nih.govacs.org |
| N-Alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides | MCF-7 | 2.3 - 6.62 | nih.govacs.org |
| 2-oxo-3-phenylquinoxaline derivative 1 | HCT-116 | 28.85 ± 3.26 | rsc.org |
| 2-oxo-3-phenylquinoxaline derivative 2 | HCT-116 | 26.75 ± 3.50 | rsc.org |
| Quinoxaline derivative (Compound 11) | HCT-116 | 1.32 ± 2.61 (µM) | researchgate.net |
| Quinoxaline derivative (Compound 11) | HepG2 | 1.41 ± 1.23 (µM) | researchgate.net |
| Quinoxaline derivative (Compound 11) | MCF-7 | 1.18 ± 1.91 (µM) | researchgate.net |
The anticancer effects of quinoxaline derivatives are attributed to several mechanisms of action. nih.gov
Kinase Inhibition: Molecular docking studies have suggested that some quinoxaline derivatives act as inhibitors of human thymidylate synthase (hTS), a key enzyme in DNA synthesis. nih.govacs.org Other derivatives have been investigated as inhibitors of VEGFR-2, a key regulator of angiogenesis. nih.gov For example, one phthalazine (B143731) derivative, structurally related to quinoxalines, showed significant inhibitory effects against VEGFR-2 with an IC₅₀ of 0.08 μM. nih.gov
Apoptosis Induction: Treatment of HCT-116 cells with a potent 2-oxo-3-phenylquinoxaline derivative led to morphological changes characteristic of apoptosis, including nuclear disintegration and chromatin fragmentation. rsc.org
Tubulin Polymerization Inhibition: One promising quinoxaline derivative was found to suppress tubulin polymerization, a critical process for cell division. ekb.eg Docking studies confirmed a remarkable binding affinity of this compound to the tubulin active site, suggesting its potential as an antineoplastic drug that targets microtubules. ekb.eg
Hypoxia Selectivity: Quinoxaline 1,4-di-N-oxides are a specific class of derivatives that have been investigated as hypoxia-selective agents. ontosight.ai Cancer cells in a hypoxic (low oxygen) environment are often resistant to standard therapies. Certain 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides have shown significant cytotoxic activity against breast cancer cell lines under both normal and hypoxic conditions. nih.gov One derivative was particularly effective, showing a 7.4 to 12.9-fold improvement in hypoxia selectivity compared to the reference drug tirapazamine (B611382) (TPZ). nih.gov
Broad-Spectrum Antimicrobial Activity
Quinoxaline and its derivatives have long been recognized for their antimicrobial properties, exhibiting activity against a wide range of bacteria and fungi. researchgate.netsapub.orge-journals.in
The antibacterial activity of the quinoxaline scaffold extends to both Gram-positive and Gram-negative bacteria. researchgate.net A study on newly synthesized quinoxalines demonstrated that this compound showed moderate to good antibacterial activity against both Staphylococcus aureus and Escherichia coli. heteroletters.org In another study, the derivative 4,4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) (MDBD) displayed potent bactericidal activity against Yersinia enterocolitica, with a maximum zone of inhibition of 19.5 ± 1.0 mm at a concentration of 2.5 µg/mL. researchgate.net Quinoxaline-1,4-di-N-oxides, in particular, are known to inhibit the growth of Gram-positive bacteria. e-journals.inresearchgate.net
| Compound | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | Moderate to good activity | heteroletters.org |
| This compound | Escherichia coli | Moderate to good activity | heteroletters.org |
| 4,4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) (MDBD) | Yersinia enterocolitica | 19.5 ± 1.0 mm inhibition zone at 2.5 µg/mL | researchgate.net |
Several quinoxaline derivatives have been reported to possess significant antifungal properties. researchgate.netresearchgate.net A number of synthesized derivatives, including 2-pyrazolylquinoxalines, were tested for their in vitro antimicrobial activity, with some exhibiting promising results against Candida albicans. nih.gov One triazolo[4,3-a]quinoxaline derivative was found to be as active as the antibiotic nystatin (B1677061) against C. albicans, with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. nih.gov In another study, a hybrid styryl-quinoxaline derivative, N-(3-chlorophenyl)-2-(3-(2-hydroxystyryl)quinoxalin-2-yl) hydrazinecarboxamide, displayed significant antifungal activity against Candida albicans with a MIC₅₀ of ≤0.25 µg/mL, which is comparable to the reference drug fluconazole (B54011) (MIC₅₀ = 0.125 µg/mL). ekb.eg Symmetrically disubstituted quinoxalines and a pentacyclic derivative have also shown considerable antifungal activity. nih.gov
| Compound Class/Derivative | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 1,2,4-triazolo[4,3-a]quinoxaline | Candida albicans | 25 µg/mL | nih.gov |
| N-(3-chlorophenyl)-2-(3-(2-hydroxystyryl)quinoxalin-2-yl) hydrazinecarboxamide | Candida albicans | ≤0.25 µg/mL | ekb.eg |
| Pentacyclic quinoxaline derivative | Candida albicans | 16 µg/mL | nih.gov |
The broad biological profile of quinoxalines includes antiviral activity, prompting research into their potential against various viral pathogens. ontosight.ainih.gov
Anti-HIV: Certain quinoxaline derivatives have been identified as potential anti-HIV agents. researchgate.net One derivative, functionalized at positions 6 and 7 and bearing an aliphatic chain at position 2, demonstrated selective anti-HIV-1 activity with an EC₅₀ value of 0.22 ± 0.08 µg/mL. researchgate.net
Anti-SARS-CoV-2: In the search for therapies against the SARS-CoV-2 virus, quinoxaline derivatives have emerged as promising candidates. nih.govnih.gov An in silico, fragment-based drug design approach identified quinoxaline fragments as potential leads for inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov One specific quinoxaline derivative was identified as a promising inhibitor with an IC₅₀ value of approximately 301.0 μM against SARS-CoV-2 Mpro. nih.gov
| Compound Class/Derivative | Virus | Activity | Reference |
|---|---|---|---|
| Quinoxaline derivative | HIV-1 | EC₅₀ = 0.22 ± 0.08 µg/mL | researchgate.net |
| Quinoxaline derivative (Compound 32) | SARS-CoV-2 Mpro | IC₅₀ ≈ 301.0 µM | nih.gov |
Anti-protozoal Efficacy (e.g., Anti-malarial, Anti-leishmanial, Anti-trypanosomal)
Quinoxaline derivatives have been identified as a promising class of anti-protozoal agents. researchgate.netresearchgate.netrsc.org Research has demonstrated their potential against various parasites, including those responsible for leishmaniasis and trypanosomiasis.
In vitro studies on a series of benzopyrazine (quinoxaline) derivatives have highlighted their efficacy against Leishmania mexicana and Trypanosoma cruzi. For instance, the parent compound, 2-phenylquinoxaline (B188063), showed activity against both protozoa with IC50 values of 12.46 µM and 37.85 µM, respectively. frontiersin.org The introduction of substituents on the quinoxaline ring significantly influenced this activity. Derivatives with electron-withdrawing groups, such as 6-chloro-2-phenylquinoxaline (B3350066) and 6-nitro-2-phenylquinoxaline, displayed varied potencies. frontiersin.org Notably, nitroaromatic compounds, including 6-nitroquinoxaline (B1294896) analogs, have established activity against a range of parasitic diseases. researchgate.net Further screening of compound libraries has identified derivatives like 6,7-dimethoxy-2-phenylquinoxaline (B1664676) as having potential anti-Toxoplasma activity. nih.gov
| Compound | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Phenylquinoxaline | L. mexicana | 12.46 | frontiersin.org |
| 2-Phenylquinoxaline | T. cruzi | 37.85 | frontiersin.org |
| 6-Chloro-2-phenylquinoxaline | L. mexicana | 11.02 | frontiersin.org |
| 6-Chloro-2-phenylquinoxaline | T. cruzi | 12.75 | frontiersin.org |
| 6-Nitro-2-phenylquinoxaline | L. mexicana | >50 | frontiersin.org |
| 6-Nitro-2-phenylquinoxaline | T. cruzi | 2.59 | frontiersin.org |
Antioxidant Properties and Mechanisms of Radical Scavenging
Antioxidants function by neutralizing harmful free radicals, thereby preventing or slowing the damage caused by oxidative stress. nih.gov The antioxidant potential of quinoxaline derivatives has been explored through various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydrogen peroxide (H2O2) radical scavenging methods. researchgate.netnih.govpensoft.net
A study on novel quinoxaline derivatives tested their ability to scavenge these radicals. Specifically, the derivative 4,4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) (MDBD) demonstrated significant antioxidant activity. researchgate.net In an H2O2 scavenging assay, MDBD showed a potent scavenging capability of 64.21%. researchgate.net Furthermore, in the DPPH radical scavenging assay, MDBD exhibited 67.48% activity at a concentration of 500µg/mL. researchgate.net The mechanism behind this activity involves the ability of these compounds to donate hydrogen atoms or electrons to the free radicals, converting them into more stable, non-reactive species. nih.gov
| Compound | Assay | Activity (%) | Concentration | Reference |
|---|---|---|---|---|
| 4,4'-(6-Methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) (MDBD) | H₂O₂ Scavenging | 64.21 | Not Specified | researchgate.net |
| 4,4'-(6-Methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) (MDBD) | DPPH Radical Scavenging | 67.48 | 500 µg/mL | researchgate.net |
Anti-inflammatory Effects and Related Biological Pathways
Quinoxaline derivatives are recognized for their anti-inflammatory properties. smolecule.comontosight.ainih.gov This activity is often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). While specific studies focusing solely on the anti-inflammatory pathways of this compound are limited, research on structurally related heterocyclic systems provides insight into potential mechanisms. For example, studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which also feature a nitrogen-containing heterocyclic core, have identified potent inhibitors of COX-1 and COX-2 enzymes, with IC50 values in the micromolar range. researchgate.net Molecular docking simulations of these compounds have helped to determine their binding conformations within the active site of COX-2, supporting their potential as anti-inflammatory agents. researchgate.net
Enzyme Inhibition Studies (e.g., α-amylase, α-glucosidase, acetylcholinesterase, butyrylcholinesterase)
Derivatives of quinoxaline have been extensively evaluated as inhibitors of various medically relevant enzymes.
α-Amylase and α-Glucosidase Inhibition: The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key strategy in managing postprandial hyperglycemia. researchgate.net A novel series of diphenylquinoxaline-6-carbohydrazide hybrids were synthesized and screened as α-glucosidase inhibitors. d-nb.infonih.gov Many of these compounds exhibited good inhibitory activity, with IC50 values ranging from 110.6 ± 6.0 to 453.0 ± 4.7 µM, which was superior to the standard drug acarbose (B1664774) (IC50 = 750.0 ± 10.5 µM). d-nb.infonih.gov Another study on a variety of 2-aryl quinoxaline derivatives also reported potent inhibitory activity against both α-amylase and α-glucosidase at nanomolar concentrations. researchgate.netnih.gov
Cholinesterase Inhibition: Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important for the management of Alzheimer's disease. Synthetic 2-aryl quinoxaline derivatives have shown significant inhibitory potential against both AChE and BChE, with some compounds exhibiting IC50 values in the nanomolar range, far superior to standard inhibitors. researchgate.netnih.gov For example, compound 14 from a synthesized series was a particularly potent inhibitor with IC50 values of 17.04 nM and 21.46 nM against AChE and BChE, respectively. nih.gov
| Compound Series | Target Enzyme | Most Potent Compound (Example) | IC50 | Reference |
|---|---|---|---|---|
| 2-Aryl Quinoxalines | α-Amylase (α-AMY) | Compound 14 | 294.35 nM | researchgate.netnih.gov |
| 2-Aryl Quinoxalines | α-Glucosidase (α-GLU) | Compound 14 | 198.21 nM | researchgate.netnih.gov |
| 2-Aryl Quinoxalines | Acetylcholinesterase (AChE) | Compound 14 | 17.04 nM | researchgate.netnih.gov |
| 2-Aryl Quinoxalines | Butyrylcholinesterase (BChE) | Compound 14 | 21.46 nM | researchgate.netnih.gov |
| Diphenylquinoxaline-6-carbohydrazide Hybrids | α-Glucosidase | Compound 7e | 110.6 ± 6.0 µM | d-nb.infonih.gov |
In Silico Molecular Docking Studies for Target Identification and Binding Affinity Prediction
Computational methods, particularly molecular docking, are invaluable for predicting how a ligand (such as a quinoxaline derivative) interacts with a biological target at the molecular level. These studies provide insights into binding affinity and the specific interactions that stabilize the ligand-receptor complex, guiding the design of more potent and selective inhibitors. nih.govnih.gov
Molecular docking studies have successfully elucidated the binding modes of quinoxaline derivatives within the active sites of various enzymes. For instance, the docking of a potent diphenylquinoxaline-6-carbohydrazide hybrid (7e ) into the active site of α-glucosidase revealed key interactions. The quinoxaline ring formed a hydrogen bond with the amino acid residue Trp481 and two pi-pi stacking interactions with Trp481 and Phe525. d-nb.info Additionally, the phenyl ring of the derivative formed aromatic hydrogen bond interactions with Asp616 and Asp404, anchoring the inhibitor within the binding pocket and explaining its potent activity. d-nb.info Similarly, docking studies of 2-aryl quinoxaline derivatives against cholinesterases have helped to decipher the binding interactions responsible for their high inhibitory potential. researchgate.netnih.gov
In silico studies are instrumental in identifying potential biological targets for novel compounds.
c-Met Kinase: The c-Met kinase is a target for anticancer therapies. Molecular docking of the derivative 4,4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) (MDBD) against the c-Met kinase (PDB ID: 3F66) predicted a strong binding affinity, with a ligand-receptor interaction energy value of -10.8 kcal/mol and a low inhibition constant (Ki) of 0.01187 µM. researchgate.net The analysis revealed interactions with key amino acids in the active site, including ARG1086, MET1211, VAL1092, and ALA1226, suggesting that MDBD is a potential inhibitor of this kinase. researchgate.net
Human Thymidylate Synthase (hTS): Human thymidylate synthase is a crucial enzyme for DNA synthesis and a target for anticancer drugs. The binding affinity of certain N-alkyl-3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides to the allosteric site of hTS has been examined through molecular docking, demonstrating the potential of the quinoxaline scaffold in designing hTS inhibitors. acs.org
Other Enzymes: As detailed in previous sections, molecular docking has been successfully applied to predict and confirm the inhibitory potential of quinoxaline derivatives against enzymes like α-glucosidase and cholinesterases, correlating well with in vitro experimental results. researchgate.netd-nb.infonih.gov
Advanced Applications and Emerging Research Areas of Quinoxaline Derivatives
Contributions to Materials Science and Optoelectronics (e.g., Electron Transport Materials in OLEDs)
Quinoxaline (B1680401) derivatives are recognized as valuable n-type building blocks in materials science due to their high electron affinity and robust thermal stability. symbiosisonlinepublishing.com This makes them suitable candidates for electron transport materials (ETMs) in multilayer organic light-emitting diodes (OLEDs). symbiosisonlinepublishing.comgoogle.com The core structure of 6-Methyl-2-phenylquinoxaline, combining a methyl-substituted quinoxaline unit with a phenyl group, offers a versatile scaffold for developing advanced optoelectronic materials.
Research has demonstrated that derivatives of this compound can be synthesized to exhibit specific photoluminescent properties. For instance, a vinyl benzaldehyde derivative synthesized from 6-methyl-2,3-diphenylquinoxaline (B3348229) displayed green light emission maxima at a wavelength of 454 nm, highlighting its potential for use in light-emitting applications. symbiosisonlinepublishing.com The general class of phenylquinoxaline polymers and low molar mass glasses has been investigated for their utility as ETMs in OLEDs, demonstrating the foundational importance of this chemical structure in the field. google.com Furthermore, ligands derived from 2-phenylquinoxaline (B188063) have been successfully used to create Iridium(III) and Platinum(II) phosphorescent complexes, which are crucial components in modern OLED technology and biological imaging. cardiff.ac.uk
The inherent electronic properties of the quinoxaline ring system facilitate the transport of electrons from the cathode to the emissive layer in an OLED device, a critical function for achieving high efficiency and operational stability. symbiosisonlinepublishing.comgoogle.com While specific electron mobility data for the unmodified this compound are not extensively detailed in the available literature, the successful incorporation of its derivatives into functional optoelectronic systems underscores its importance as a foundational structure for the design of novel materials with tailored photophysical and electronic characteristics. symbiosisonlinepublishing.comcase.edu
Investigation of Corrosion Inhibition Mechanisms
The efficacy of this compound, also referred to as 3-methyl-2-phenyl quinoxaline (MPQ), as a corrosion inhibitor for metals like mild steel in acidic environments has been a subject of theoretical investigation. imist.ma These studies employ Density Functional Theory (DFT) to elucidate the molecular mechanisms behind its protective action. The core principle of its inhibitory effect lies in its ability to adsorb onto the metal surface, forming a protective film that shields the metal from corrosive agents. imist.manih.gov
The adsorption process is facilitated by the compound's molecular structure, which includes electron-rich nitrogen atoms in the quinoxaline ring, and a π-conjugated system involving the phenyl group. imist.mapcbiochemres.compcbiochemres.com These features allow the molecule to interact with the vacant d-orbitals of the metal atoms. The mechanism involves both the donation of electrons from the inhibitor molecule to the metal and the acceptance of electrons from the metal into the inhibitor's unoccupied orbitals (back-donation), creating a stable, coordinated bond. imist.ma
Quantum chemical parameters calculated via DFT provide insight into the inhibitor's effectiveness. These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment (μ). A higher EHOMO value indicates a greater tendency to donate electrons, while a lower ELUMO value suggests a higher capacity to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of reactivity and stability of the inhibitor-metal complex. The fraction of electrons transferred (ΔN) quantifies the electron donation from the inhibitor to the metal surface. imist.ma
Table 1: Calculated Quantum Chemical Parameters for 3-methyl-2-phenyl quinoxaline (MPQ)
| Parameter | Value | Reference |
|---|---|---|
| EHOMO (eV) | -6.046 | imist.ma |
| ELUMO (eV) | -1.543 | imist.ma |
| Energy Gap (ΔE) (eV) | 4.503 | imist.ma |
| Dipole Moment (μ) (Debye) | 2.115 | imist.ma |
| Ionization Potential (I) (eV) | 6.046 | imist.ma |
| Electron Affinity (A) (eV) | 1.543 | imist.ma |
| Fraction of Electrons Transferred (ΔN) | 0.499 | imist.ma |
These theoretical calculations align with the Langmuir adsorption isotherm, suggesting that the inhibitor molecules form a monolayer on the metal surface. imist.ma The presence of both methyl and phenyl groups on the quinoxaline core enhances the adsorption process and contributes to its effectiveness as a corrosion inhibitor. imist.mapcbiochemres.com
Current Standing and Future Prospects in Pharmaceutical Drug Discovery and Development
The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. nih.gov Derivatives of quinoxaline have been investigated for their potential as anticancer, antimicrobial (including antibacterial, antifungal, and antitubercular), antiviral, anti-inflammatory, and antiprotozoal agents. sapub.orgmdpi.comresearchgate.net Consequently, this compound represents a promising starting point for the discovery and development of new therapeutic agents.
While extensive pharmacological data on the unmodified this compound is limited, studies on closely related analogues provide strong rationale for its potential. For example, various quinoxaline derivatives have demonstrated significant cytotoxic effects against human cancer cell lines. mdpi.commdpi.com The mechanisms of action are diverse, including the inhibition of critical enzymes like tyrosine kinases and VEGFR-2, which are involved in cancer progression. nih.govsemanticscholar.org
Furthermore, functionalized quinoxalines have shown promise in other therapeutic areas. Diphenylquinoxaline-6-carbohydrazide hybrids have been designed and synthesized as potent inhibitors of α-glucosidase, an enzyme targeted in the management of type 2 diabetes. nih.gov The broad biological profile of the quinoxaline core suggests that this compound and its derivatives could be explored for a multitude of diseases. Future prospects lie in systematic screening of this compound against various biological targets and leveraging its core structure to build libraries of new chemical entities for drug discovery programs. nih.gov
Future Directions in Synthetic Innovation and Functionalization Strategies
The synthesis of this compound and its derivatives is typically achieved through the condensation of an appropriately substituted o-phenylenediamine (B120857) with an α-dicarbonyl compound. For instance, 6-methyl-2,3-diphenylquinoxaline can be synthesized from the reaction of 4-methyl-o-phenylenediamine and benzil. symbiosisonlinepublishing.com While this is a classic and effective method, future synthetic innovation is focused on developing more efficient, atom-economical, and environmentally benign methodologies.
A significant area of emerging research is the direct C–H functionalization of the quinoxaline scaffold. thieme-connect.denih.gov This strategy avoids the need for pre-functionalized starting materials, allowing for the direct attachment of various chemical groups onto the quinoxaline ring system in fewer steps. thieme-connect.de Such methods offer a powerful tool for rapidly creating a diverse library of this compound analogues. For example, transition-metal-catalyzed C-H activation could be used to introduce new substituents at specific positions on either the quinoxaline or the phenyl ring, enabling fine-tuning of the molecule's properties for specific applications in materials science or medicine. thieme-connect.de
Another avenue for innovation lies in the use of multi-component reactions, which allow for the one-pot synthesis of complex molecules from simple precursors. nih.gov Applying these modern synthetic strategies to the this compound core could accelerate the discovery of new functional materials and drug candidates. Future research will likely focus on expanding the toolbox of synthetic reactions available for modifying this versatile scaffold, enabling the creation of novel structures with enhanced performance characteristics. thieme-connect.deresearchgate.net
Opportunities in Structure-Based Drug Design and Therapeutic Development
The this compound scaffold presents significant opportunities for structure-based drug design, a rational approach to developing new medicines based on the three-dimensional structure of biological targets. This is particularly evident in the field of oncology, where quinoxaline derivatives have been successfully designed as kinase inhibitors. mdpi.comsemanticscholar.org
Notably, the 3-methylquinoxaline core has been used as a template for the design of potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein involved in tumor angiogenesis. semanticscholar.orgresearchgate.netbohrium.com Molecular docking studies of these compounds have revealed key interactions within the ATP-binding site of the VEGFR-2 enzyme. researchgate.netbohrium.com These studies show that the quinoxaline core acts as a scaffold, positioning various substituents to form hydrogen bonds and hydrophobic interactions with critical amino acid residues in the target protein. semanticscholar.orgresearchgate.net
This existing body of research provides a strong foundation for the rational design of novel therapeutics based on the this compound structure. By using computational tools like molecular docking and by analyzing the structure-activity relationships (SAR) of known inhibitors, medicinal chemists can strategically modify the this compound molecule to optimize its binding affinity, selectivity, and pharmacokinetic properties for specific targets. mdpi.comresearchgate.net The potential to functionalize both the methyl and phenyl groups, as well as other positions on the quinoxaline ring, offers a rich chemical space to explore for the development of next-generation targeted therapies. nih.govekb.eg
Q & A
Q. What are the most reliable synthetic routes for 6-Methyl-2-phenylquinoxaline?
A common method involves condensation reactions between substituted 1,2-diamines and α-keto acids. For example, reacting 4-methyl-1,2-diaminobenzene with phenylglyoxal under reflux in acetic acid yields this compound. Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) can improve yields . Phase-transfer catalysts like triethyl benzyl ammonium chloride (TEBAC) may enhance reaction efficiency in biphasic systems .
Q. How can I characterize this compound using spectroscopic methods?
- ¹H/¹³C NMR : The methyl group at position 6 typically appears as a singlet at δ 2.5–2.7 ppm, while aromatic protons show splitting patterns between δ 7.2–8.5 ppm.
- Mass spectrometry : The molecular ion peak (M⁺) at m/z 220.27 confirms the molecular weight.
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) are key identifiers .
Q. What solvent systems are optimal for solubility testing of this compound?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). Quantitative solubility can be determined via HPLC with a C18 column, using acetonitrile/water (70:30 v/v) as the mobile phase .
Advanced Research Questions
Q. How do substituents on the quinoxaline core influence electronic properties and reactivity?
The methyl group at position 6 induces steric hindrance, reducing electrophilic substitution at adjacent positions. Computational studies (DFT) reveal that electron-withdrawing groups on the phenyl ring (e.g., -NO₂) decrease HOMO-LUMO gaps, enhancing charge-transfer properties. Substituent effects can be validated via cyclic voltammetry to assess redox potentials .
Q. How can contradictory bioactivity data in quinoxaline derivatives be resolved?
Contradictions often arise from assay variability (e.g., cell line sensitivity) or impurities. To mitigate:
Q. What catalytic mechanisms improve regioselectivity in quinoxaline functionalization?
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective arylations. For C-H activation, directing groups like pyridine or acetate ligands enhance regiocontrol. Kinetic studies using in-situ IR can monitor intermediate formation .
Q. How can I assess the stability of this compound under physiological conditions?
Conduct accelerated degradation studies:
Q. What role does this compound play in medicinal chemistry applications?
Quinoxalines are explored as kinase inhibitors and antimicrobial agents. For example, derivatives with electron-deficient aryl groups show enhanced binding to ATP pockets in Staphylococcus aureus dihydrofolate reductase. Structure-activity relationship (SAR) studies should prioritize substitutions at positions 2 and 6 .
Methodological Tables
Table 1: Key Synthetic Routes and Yields
| Method | Precursors | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Condensation | 4-Methyl-1,2-diamine + Phenylglyoxal | Acetic acid, reflux | 65–75 | |
| Phase-transfer catalysis | 2,6-Dichloroquinoxaline + Methanol | TEBAC, NaOH/H₂O | 82 |
Table 2: Spectral Data for Characterization
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.65 (s, 3H, CH₃), δ 7.8–8.1 (m, 5H, Ph) | |
| IR (KBr) | 1615 cm⁻¹ (C=N), 3050 cm⁻¹ (Ar-H) |
Table 3: Bioactivity Screening Results
| Derivative | MIC (μg/mL) S. aureus | IC₅₀ (μM) HeLa Cells | Reference |
|---|---|---|---|
| 6-Methyl-2-phenyl | 12.5 | 45.3 | |
| 6-Chloro-2-phenyl | 8.2 | 28.7 |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
